4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide
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Overview
Description
Scientific Research Applications
Pharmaceutical Intermediates
The compound 4-bromo-2,5-dimethoxybenzene, which is structurally similar to the one , is used as a pharmaceutical intermediate . This suggests that your compound could also serve as an intermediate in the synthesis of various drugs.
Psychoactive Substance Research
Compounds like 25B-NBF, which have a similar structure to your compound, are classified as phenethylamines and are potent agonists of the 5-hydroxytryptamine receptor . Research in this field could explore the psychoactive effects and potential therapeutic uses of such substances.
Metabolism and Elimination Studies
The metabolism and elimination properties of related compounds such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B) are studied to understand their behavior in biological systems . Your compound may be used in similar metabolic pathway studies.
Heat Transfer in Polymerization
In polymerization processes, certain compounds can promote homogeneous and rapid heat transfer through the reaction mixture, leading to higher reaction rates and yields . Your compound might find applications in optimizing polymerization reactions.
5. Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Compounds with bromine and methoxy groups are often characterized by mass spectrometry (MS) and NMR . Your compound could be used in analytical chemistry for method development or as a standard in these techniques.
Designer Drug Abuse Studies
Research into the abuse of designer drugs often involves studying compounds like 2C-B to understand their effects and develop detection methods . Your compound could be relevant in such studies.
Mechanism of Action
Target of Action
The primary targets of 4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and other cognitive functions .
Mode of Action
The compound acts as a partial agonist at the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A This partial activation can lead to changes in the transmission of serotonin signals, which can have various effects on mood and cognition .
Biochemical Pathways
Given its interaction with serotonin receptors, it likely influences theserotonergic pathways in the brain . These pathways are involved in a wide range of physiological processes, including mood regulation, sleep, appetite, and cognition .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide’s action are likely to be diverse, given the wide-ranging roles of serotonin in the body. Specific effects would depend on factors such as dosage, the individual’s physiological state, and the presence of other substances .
properties
IUPAC Name |
4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO4S/c1-5-7-16(8-6-2)21(17,18)14-10-12(19-3)11(15)9-13(14)20-4/h9-10H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCHECKNWSQULJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.